molecular formula C27H26N4O5 B6586048 1-{[4-(2,4-dimethoxybenzamido)phenyl]methyl}-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251559-85-9

1-{[4-(2,4-dimethoxybenzamido)phenyl]methyl}-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B6586048
CAS No.: 1251559-85-9
M. Wt: 486.5 g/mol
InChI Key: OXLCOHMVPPMOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(2,4-Dimethoxybenzamido)phenyl]methyl}-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic imidazole-carboxamide derivative characterized by a substituted benzamido-phenylmethyl group at the 1-position of the imidazole ring and a 4-methoxyphenyl carboxamide moiety at the 4-position. The compound’s structure integrates methoxy groups at the 2,4-positions of the benzamido moiety, which may enhance solubility and influence binding interactions in biological systems.

Properties

IUPAC Name

1-[[4-[(2,4-dimethoxybenzoyl)amino]phenyl]methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O5/c1-34-21-10-8-20(9-11-21)30-27(33)24-16-31(17-28-24)15-18-4-6-19(7-5-18)29-26(32)23-13-12-22(35-2)14-25(23)36-3/h4-14,16-17H,15H2,1-3H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLCOHMVPPMOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Imidazole vs. Benzimidazole Derivatives

  • Target Compound : Features an imidazole core with a flexible benzamido-phenylmethyl substituent.
  • 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (–2): Core: Benzimidazole fused ring system. Substituents: 3,4-Dimethoxyphenyl at position 2, propyl at position 1, and 4-methoxyphenyl carboxamide at position 3. Synthesis: One-pot reductive cyclization using sodium dithionite, offering high efficiency (yield ~85%) .

Imidazole-Carboxamide vs. Triazole-Thione Derivatives

  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ():
    • Core : 1,2,4-Triazole-thione.
    • Substituents : Sulfonylbenzene and difluorophenyl groups.
    • Tautomerism : Exists predominantly in the thione form, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands .
    • Key Difference : The triazole-thione system provides distinct H-bonding and metal-chelating capabilities compared to the imidazole-carboxamide scaffold.

Substituent Effects on Pharmacological Activity

Methoxy vs. Ethoxy Groups

  • 1-{[4-(2,4-Dimethoxybenzamido)phenyl]methyl}-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide ():
    • Difference : Ethoxy group replaces methoxy at the 4-position of the phenyl carboxamide.
    • Impact : Increased lipophilicity (logP ~3.2 vs. ~2.8 for methoxy analog) may enhance membrane permeability but reduce aqueous solubility .

Halogenated vs. Methoxy Substituents

  • 1-(4-(Benzyloxy)phenyl)-2-(2,4-dichlorophenyl)-5-methyl-N-(4-(trifluoromethoxy)phenyl)-1H-imidazole-4-carboxamide ():
    • Substituents : Dichlorophenyl and trifluoromethoxy groups.
    • Impact : Halogens (Cl, F) improve metabolic stability and target affinity but may increase toxicity risks .

Kinase Inhibition

  • JNJ-28312141 (): Structure: Imidazole-carboxamide with cyclohexenyl and dimethylaminoacetyl-piperidinyl groups. Activity: CSF-1R inhibitor (IC₅₀ = 0.69 nM) with anti-inflammatory efficacy in arthritis models . Comparison: The target compound lacks the cyclohexenyl group, which is critical for JNJ-28312141’s binding to CSF-1R.

Anti-Cancer Potential

  • N-(4-Benzoylphenyl)-1H-imidazole-4-carboxamide (): Substituents: Benzophenone moiety. Activity: Demonstrated anti-proliferative effects in preliminary screens (IC₅₀ ~5 μM) . Comparison: The target compound’s methoxy groups may reduce cytotoxicity compared to benzophenone derivatives.

Physicochemical Properties

Property Target Compound 1-{[4-(2,4-Dimethoxybenzamido)phenyl]methyl}-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide N-(2,4-Dimethylphenyl)-1-{[4-(3-methylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide
Molecular Formula C₂₈H₂₈N₄O₅ (assumed) C₂₈H₂₈N₄O₅ C₂₈H₂₈N₄O₂
Molecular Weight ~500.55 g/mol 500.55 g/mol 448.55 g/mol
Predicted pKa ~12.1 N/A 12.13 ± 0.70
Boiling Point N/A N/A 544.0 ± 50.0 °C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.